molecular formula C16H16N2O2S B2945459 3-cyano-N-(2-methoxyethyl)-N-(thiophen-3-ylmethyl)benzamide CAS No. 1219902-39-2

3-cyano-N-(2-methoxyethyl)-N-(thiophen-3-ylmethyl)benzamide

Cat. No. B2945459
CAS RN: 1219902-39-2
M. Wt: 300.38
InChI Key: QEBPPMRDKITHME-UHFFFAOYSA-N
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Description

3-cyano-N-(2-methoxyethyl)-N-(thiophen-3-ylmethyl)benzamide is a synthetic compound that belongs to the class of benzamides. It is widely used in scientific research to study its mechanism of action and biochemical and physiological effects.

Scientific Research Applications

Mechanofluorochromic Properties

The study of derivatives similar to "3-cyano-N-(2-methoxyethyl)-N-(thiophen-3-ylmethyl)benzamide" reveals their potential in mechanofluorochromic applications. These compounds exhibit different optical properties due to distinct stacking modes, leading to applications in luminescent materials and sensors. For example, certain derivatives have been shown to undergo fluorescence switching, which is a desirable property for developing responsive materials (Qing‐bao Song et al., 2015).

Supramolecular Chemistry

Compounds with similar structural motifs to "3-cyano-N-(2-methoxyethyl)-N-(thiophen-3-ylmethyl)benzamide" have been investigated for their role in forming supramolecular structures. These structures are based on π-stacking surrounded by hydrogen bonding networks, suggesting applications in molecular self-assembly and the design of novel supramolecular materials (M. Lightfoot et al., 1999).

Photochromic Systems

Research on compounds containing thiophene and maleimide derivatives, similar to the core structure of "3-cyano-N-(2-methoxyethyl)-N-(thiophen-3-ylmethyl)benzamide," has shown potential in developing thermally irreversible photochromic systems. These systems have applications in molecular switches and data storage due to their ability to undergo reversible photocyclization, affecting their absorption bands and reactivities based on the substitution position of the thiophene ring (K. Uchida et al., 1998).

Synthesis of Heterocyclic Compounds

The reactivity of compounds with cyano and thiophenyl groups has been utilized in the synthesis of various heterocyclic compounds, offering a broad range of applications in pharmaceuticals and agrochemicals. For instance, reactions involving thiophene derivatives have led to the development of thieno[2,3-d]pyrimidine derivatives, which have shown significant biological activity (F. M. Abdelrazek et al., 2008).

Molecular Structural Analysis

Research involving molecular structural analysis of similar benzamide derivatives highlights their potential in understanding molecular interactions, which can be crucial for designing compounds with targeted properties. Such studies often employ techniques like X-ray diffraction and DFT calculations to elucidate the structure-activity relationships, paving the way for the development of novel materials with specific functionalities (S. Demir et al., 2015).

properties

IUPAC Name

3-cyano-N-(2-methoxyethyl)-N-(thiophen-3-ylmethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N2O2S/c1-20-7-6-18(11-14-5-8-21-12-14)16(19)15-4-2-3-13(9-15)10-17/h2-5,8-9,12H,6-7,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QEBPPMRDKITHME-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCN(CC1=CSC=C1)C(=O)C2=CC=CC(=C2)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-cyano-N-(2-methoxyethyl)-N-(thiophen-3-ylmethyl)benzamide

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